N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
Overview
Description
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)aniline and piperidine.
Coupling Reaction: The 4-(trifluoromethoxy)aniline is coupled with piperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study receptor interactions and signaling pathways.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 4-(trifluoromethoxy)phenylethyl amine
- N,N’- (Hexane-1,6-diyl)bis {N’- [4- (trifluoromethoxy)phenyl]urea}
Comparison: N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is unique due to the presence of both the trifluoromethoxy group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity, metabolic stability, and potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiparasitic treatments. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives and subsequent modifications to introduce the trifluoromethoxy group. The compound can be synthesized using methods such as:
- Piperidine Formation : Starting from appropriate aniline derivatives.
- Substitution Reactions : Introducing the trifluoromethoxy group via electrophilic aromatic substitution.
The synthetic routes often aim to optimize yield and purity while minimizing environmental impact.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, analogs have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action is believed to involve apoptosis induction and interference with key signaling pathways associated with cancer progression .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
N-[4-(trifluoromethoxy)... | FaDu (hypopharyngeal) | 5.2 | Apoptosis induction |
EF24 analog | Various (lung, breast, ovarian) | 6.0 | IKKb inhibition |
Reference drug (Bleomycin) | FaDu | 7.5 | DNA damage |
Antiparasitic Activity
This compound has also been evaluated for its antimalarial properties. Research indicates that structural modifications in similar compounds can enhance their activity against Plasmodium falciparum, the causative agent of malaria. The compound's effectiveness is often measured using IC50 values in both chloroquine-sensitive and resistant strains .
Table 2: Antimalarial Activity Data
Compound | Strain Type | IC50 (μM) | Efficacy (%) |
---|---|---|---|
N-[4-(trifluoromethoxy)... | Chloroquine-sensitive (3D7) | 0.45 | 100% inhibition |
N-Methylated analog | Chloroquine-resistant (K1) | 0.62 | 80% inhibition |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Piperidine Ring : Essential for maintaining biological activity; modifications can lead to decreased potency.
- Aromatic Substituents : Influence the overall pharmacokinetic profile, affecting solubility and metabolic stability.
Case Study 1: Cancer Treatment
In a study involving a series of piperidine derivatives, one compound exhibited a notable reduction in tumor size in vivo when tested on xenograft models of hypopharyngeal cancer. This compound demonstrated a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Study 2: Malaria Treatment
A recent investigation into the antimalarial activity of structurally related compounds found that modifications to the piperidine core significantly impacted efficacy against drug-resistant strains of P. falciparum. The study highlighted the importance of optimizing side chains to improve both potency and selectivity .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADOPHGOBYIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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